![molecular formula C7H6Cl2N2O2 B3045448 4,5-Dichloro-n-methyl-2-nitroaniline CAS No. 107342-18-7](/img/structure/B3045448.png)
4,5-Dichloro-n-methyl-2-nitroaniline
Overview
Description
4,5-Dichloro-n-methyl-2-nitroaniline is a chemical compound with the linear formula C7H6Cl2N2O2 . It has a molecular weight of 221.044 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-n-methyl-2-nitroaniline consists of a benzene ring with two chlorine atoms, one nitro group, and one methylamine group attached to it .Scientific Research Applications
Metabolic Studies
4,5-Dichloro-n-methyl-2-nitroaniline, along with its derivatives, has been the subject of metabolic studies in rats. Research by Maté, Ryan, and Wright (1967) explored the metabolism of various nitroaniline derivatives, including 4-nitroaniline and its halogenated and methylated counterparts, in rats (Maté, Ryan, & Wright, 1967).
Thermochemical Studies
The thermochemical properties of 4,5-dichloro-2-nitroaniline have been extensively studied. Silva et al. (2009) conducted an experimental study to determine the standard molar enthalpy of formation of 4,5-dichloro-2-nitroaniline in both gaseous and crystalline phases (Silva et al., 2009).
Structural and Spectroscopic Analysis
2-Methyl-4-nitroaniline, a related compound, has been analyzed using X-ray diffraction and vibrational spectroscopy. Arjunan et al. (2012) performed structural investigations to understand the complex formation of 2-methyl-4-nitroaniline with trichloroacetic acid (Arjunan, Marchewka, Pietraszko, & Kalaivani, 2012).
Nuclear Polarization Studies
Nuclear polarization in the rearrangement of nitroaniline derivatives, such as 2,6-dichloro-N-nitroaniline, has been studied using NMR spectroscopy. Abu-Namous, Ridd, and Sandall (1986) explored the acid-catalyzed rearrangements of dichloro-N-nitroaniline to its 4-nitro derivatives, providing insights into the nuclear polarization processes involved (Abu-Namous, Ridd, & Sandall, 1986).
Solubility and Solution Thermodynamics
The solubility of 4-methyl-2-nitroaniline, another closely related compound, has been examined in various organic solvents. Li et al. (2017) conducted a study to understand the solid-liquid equilibrium and thermodynamics of this compound in different solvents (Li, Wang, Cong, Du, & Zhao, 2017).
Synthesis and Chemical Reactions
Various synthesis and reaction processes involving nitroaniline derivatives have been investigated. For instance, Lamotte et al. (1994) worked on the synthesis of N-(3-azido-4-chlorophenyl)-N'-[3H-methyl] thiourea, starting from commercial 4-chloro-3-nitroaniline (Lamotte et al., 1994).
Environmental and Microbial Degradation Studies
The degradation of chloro-nitroaniline compounds in environmental contexts has also been a research focus. Duc (2019) studied the anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9, providing insights into the microbial degradation pathways of these compounds (Duc, 2019).
Safety and Hazards
properties
IUPAC Name |
4,5-dichloro-N-methyl-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-10-6-2-4(8)5(9)3-7(6)11(12)13/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAANWDMOIROOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302455 | |
Record name | 4,5-dichloro-n-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-n-methyl-2-nitroaniline | |
CAS RN |
107342-18-7 | |
Record name | 4,5-dichloro-n-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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